2-Ethyl-5-ethynyl-1,3-oxazole
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Overview
Description
2-Ethyl-5-ethynyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with propargylamine in the presence of a base, followed by cyclization with an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro-oxazole derivatives.
Substitution: The ethyl and ethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl-containing oxazole derivatives.
Reduction: Formation of dihydro-oxazole compounds.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
2-Ethyl-5-ethynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-ethynyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethynyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-propynyl-1,3-oxazole: Similar structure but with a propynyl group instead of an ethynyl group.
2-Ethyl-5-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
2-Ethyl-5-ethynyl-1,3-oxazole is unique due to its specific substituents, which confer distinct chemical reactivity and potential applications. The ethynyl group, in particular, allows for unique interactions in chemical and biological systems, making this compound valuable for research and industrial applications.
Properties
Molecular Formula |
C7H7NO |
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Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-ethyl-5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-8-7(4-2)9-6/h1,5H,4H2,2H3 |
InChI Key |
TTZUQWKSZVZZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(O1)C#C |
Origin of Product |
United States |
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